2-(1H-吲哚-3-基)-2-氧代-N-(1-苯乙基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

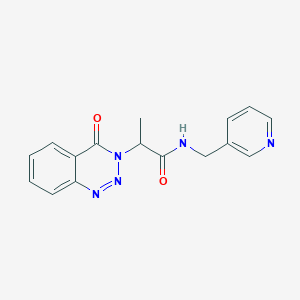

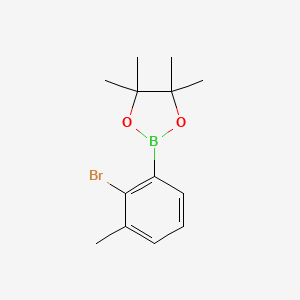

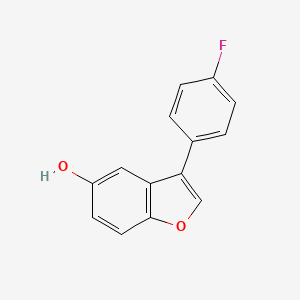

“2-(1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide” is a compound that has been studied for its potential applications in medicinal chemistry . It is a chiral non-racemic acetamide indole compound . The synthesis of such compounds is an area of interest in organic chemistry because they are useful intermediates for the synthesis of diverse interesting nitrogen heterocyclic compounds and indole alkaloids derivatives and natural products .

Synthesis Analysis

The synthesis of this compound involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . After the outbreak of COVID-19, several 2-((indol-3-yl)thio) acetamides were screened and found to moderately inhibit SARS-CoV-2 RdRp at 10 μM. When substituted aniline, at the right part of the molecule, was replaced with a benzylanine, increased potency of the compounds was observed .Molecular Structure Analysis

The molecular structure of “2-(1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide” is characterized by the presence of an indole ring, an acetamide group, and a phenylethyl group .Chemical Reactions Analysis

The chemical reactions involving “2-(1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide” have been studied in the context of its potential as a SARS-CoV-2 RdRp inhibitor . The compound has been found to inhibit RNA synthesis by SARS-CoV-2 RdRp .科学研究应用

抗菌特性Debnath 和 Ganguly (2015) 的一项研究合成了 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl 乙酰胺的衍生物,显示出针对多种致病微生物的有希望的抗菌和抗真菌活性。这表明在抗菌治疗中具有潜在应用 (Debnath & Ganguly, 2015).

抗氧化活性Gopi 和 Dhanaraju (2020) 的研究涉及合成新型 N-(取代苯基)-2-(3-(羟基亚氨基) 甲基)-1H-吲哚-1-基) 乙酰胺衍生物,并评估其抗氧化活性。这些化合物表现出相当大的抗氧化活性,与标准值相当 (Gopi & Dhanaraju, 2020).

构型测定方法Suárez-Castillo 等人。(2009) 描述了一种确定 2-(2-oxo-3-吲哚基)乙酰胺绝对构型的 {方法},这对于了解这些化合物的分子结构和潜在药用至关重要 (Suárez-Castillo 等人,2009).

抗炎药设计Al-Ostoot 等人。(2020) 专注于具有抗炎特性的吲哚乙酰胺衍生物的设计、合成和分子对接分析。这突出了这些化合物在新型抗炎药开发中的潜力 (Al-Ostoot 等人,2020).

微管蛋白抑制和临床前开发Knaack 等人。(2001) 表征了一种微管蛋白抑制剂,2-[1-(4-氯苯甲基)-1H-吲哚-3-基]-2-oxo-N-吡啶-4-基乙酰胺 (D-24851),强调了其在癌症治疗临床前开发中的潜力 (Knaack 等人,2001).

抗焦虑活性Lutsenko 等人。(2013) 探讨了 2-氧代吲哚-3-乙二酸衍生物的抗焦虑作用,在实验环境中展示了显着的抗焦虑活性。这表明此类化合物在治疗焦虑症中的潜在用途 (Lutsenko 等人,2013).

癌症治疗中的细胞毒性剂Modi 等人。(2011) 合成了 2-(2,3-二氧代-2,3-二氢-1H-吲哚-1-基)-N-苯乙酰胺衍生物,评价了它们对乳腺癌细胞系的细胞毒活性。这强调了这些化合物在癌症治疗中的潜力 (Modi 等人,2011).

作用机制

While the exact mechanism of action of “2-(1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide” is not fully understood, it has been identified as a potential SARS-CoV-2 RdRp inhibitor . This suggests that it may interfere with the replication of the SARS-CoV-2 virus by inhibiting the RNA-dependent RNA polymerase enzyme.

未来方向

属性

IUPAC Name |

2-(1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-12(13-7-3-2-4-8-13)20-18(22)17(21)15-11-19-16-10-6-5-9-14(15)16/h2-12,19H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQKMELKMGOGMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine](/img/structure/B2793923.png)

![4-[[(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2793925.png)

![(3E)-1-benzyl-3-{[(3-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2793930.png)

![{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid](/img/structure/B2793933.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2793942.png)